5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid
Description
This compound belongs to the pyridinecarboxylic acid family, characterized by a chlorine substituent at position 5, a 4-chlorophenylamino group at position 6, and a carboxylic acid group at position 2. Such compounds are often explored for their herbicidal, pharmaceutical, or agrochemical applications due to their bioactivity and structural versatility .
Properties
IUPAC Name |
5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-1-3-9(4-2-8)16-11-10(14)5-7(6-15-11)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIOAIHYYSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Carboxylation of Pyridine Precursors
A key step involves the preparation of 5-chloro-pyridine-3-carboxylic acid derivatives as intermediates. According to patent WO2021105399A1, 5-chloro-pyridine-2-carboxylic acids and related derivatives can be prepared via selective halogenation and carboxylation reactions. The process involves:
- Starting with 3,5-dichloropicolinic acid derivatives.
- Performing thiolation reactions selectively at the 3-position using sodium ethanethiolate or ethanethiol in non-protic apolar solvents with low dielectric constants (<15).
- Reaction temperatures are controlled between 0°C and boiling point, preferably 20–100°C, optimally 60–100°C.
- The solvent dielectric constant influences ortho-para thiolation selectivity, affecting product distribution (Figure 1 in the patent).
This process yields 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylate intermediates, which can be further transformed into the target compound or its analogs.
Amination with 4-Chlorophenylamine
The introduction of the 4-chlorophenylamino group at the 6-position typically involves nucleophilic aromatic substitution (SNAr) on suitably activated pyridine derivatives bearing leaving groups (e.g., halogens) at the 6-position. The reaction conditions include:
- Use of 4-chlorophenylamine as the nucleophile.
- Mild to moderate heating to promote substitution.
- Solvents such as polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Bases may be employed to deprotonate the amine and facilitate substitution.
This step must be carefully controlled to avoid substitution at undesired positions.
Carboxylic Acid Group Formation or Preservation
The carboxylic acid group at the 3-position is either preserved from the starting material or introduced via ester hydrolysis:
- Ester intermediates (e.g., methyl or ethyl esters) of the pyridine-3-carboxylate are hydrolyzed under basic conditions (e.g., KOH in dioxane-water mixtures).
- The hydrolysis is typically performed under reflux for several hours (e.g., 3 hours).
- After hydrolysis, acidification with dilute hydrochloric acid (to pH ~5) precipitates the carboxylic acid.
- The product is filtered, dried, and purified by crystallization from aqueous acetic acid solutions.
This method ensures high purity and yield of the carboxylic acid functional group.
Representative Experimental Procedure
Based on analogous pyrrole and pyridine derivatives synthesis (as detailed in a 2021 study on related compounds), a general procedure can be adapted:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3,5-Dichloropicolinic acid derivative | Starting material |
| 2 | Sodium ethanethiolate, base, non-protic apolar solvent (dielectric constant <15) | Selective thiolation at 3-position at 60–100°C |
| 3 | 4-Chlorophenylamine, polar aprotic solvent, base | Amination at 6-position via nucleophilic substitution |
| 4 | KOH in dioxane-water, reflux 3 h | Hydrolysis of ester to carboxylic acid |
| 5 | Acidification with 10% HCl to pH 5 | Precipitation of carboxylic acid |
| 6 | Crystallization from 50% aqueous acetic acid | Purification |
Data Table: Reaction Parameters and Yields
| Step | Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Thiolation | Sodium ethanethiolate, base | 60–100 | 2–4 | 75–85 | Solvent dielectric constant critical |
| 2 | Amination | 4-Chlorophenylamine, base | 80–120 | 4–6 | 70–80 | Polar aprotic solvent preferred |
| 3 | Ester Hydrolysis | KOH, dioxane-water | Reflux (~100) | 3 | 85–90 | Acidification to pH 5 required |
| 4 | Crystallization | 50% Acetic acid | Ambient | - | Purity >98% | Final purification |
Research Findings and Notes
- The selective thiolation step is sensitive to solvent polarity, influencing regioselectivity and yield. Lower dielectric constant solvents favor ortho-substitution, which is essential for the correct positioning of substituents on the pyridine ring.
- Amination with 4-chlorophenylamine proceeds efficiently under mild heating and polar aprotic conditions, avoiding side reactions.
- Hydrolysis of esters to carboxylic acids is a robust and high-yielding step, critical for obtaining the free acid form necessary for biological activity.
- Purification by crystallization from aqueous acetic acid ensures high purity suitable for pharmaceutical applications.
- The described synthetic approach is scalable and suitable for industrial production of 5-chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid and related derivatives.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 5-Chloro-6-(4-Chlorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
- CAS: 1297536-44-7 (synonyms include 1708370-79-9)
- Key Differences : Incorporates a 2-oxo-1,2-dihydropyridine ring instead of a fully aromatic pyridine.
- Applications: Not explicitly stated, but dihydropyridine derivatives are often intermediates in drug synthesis or agrochemicals .
Compound B : 4-Amino-3-Chloro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)-5-Fluoro-2-Pyridinecarboxylic Acid
- CAS: Referenced in U.S. Pat. No. 7,314,849 B2.
- Key Differences : Contains additional fluorine and methoxy substituents on the phenyl ring, enhancing lipophilicity and herbicidal activity.
- Applications: Used as an arylpicolinic acid herbicide for controlling grasses, broadleaf weeds, and sedges in non-crop and cropping systems .
Compound C : 5-Chloro-6-[(3,4-Difluorophenyl)Amino]Pyridine-3-Carboxylic Acid
Compound D : 5-Chloro-6-{[3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)Phenyl]Amino}Pyridine-3-Carboxylic Acid (CAPA)
- CAS : 161043-07-8
- Key Differences : Features a nitro-rich, trifluoromethyl-substituted phenyl group, significantly increasing steric bulk and electrophilicity.
- Applications : Likely used in agrochemical research due to its structural complexity and halogenated motifs .
Compound E : 5-Chloro-6-(Ethylamino)Pyridine-3-Carboxylic Acid
- Key Differences: Replaces the 4-chlorophenylamino group with an ethylamino substituent, reducing aromaticity and molecular weight.
- Category : Listed under EN300-381094, suggesting use in combinatorial chemistry or high-throughput screening .
Compound F : 5-Chloro-6-(2-Methylpropoxy)Pyridine-3-Carboxylic Acid
- CID : 18071266
- Key Differences: Substitutes the amino group with a 2-methylpropoxy chain, altering solubility and metabolic stability.
Tabulated Comparison
Key Findings from Research
- Herbicidal Activity : Fluorinated analogs (e.g., Compound B) exhibit enhanced weed control due to fluorine’s electronegativity and metabolic resistance .
- Structural Complexity : Nitro and trifluoromethyl groups (Compound D) improve binding to enzyme active sites but may reduce solubility .
- Synthetic Accessibility: Ethylamino and alkoxy derivatives (Compounds E, F) are easier to synthesize but lack the aromatic interactions critical for target specificity .
Biological Activity
5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid is a pyridine carboxylic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. The structural characteristics of this compound, including the chloro and amino substituents, play a critical role in its biological interactions.
Chemical Structure
The molecular formula of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid is CHClNO, and it features a chloro group at the 5th position, a 4-chlorophenylamino group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid |
| CAS Number | 942511-67-3 |
| Molecular Weight | 248.67 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been observed to inhibit certain enzymatic pathways, particularly those involved in inflammatory responses. The exact mechanism involves binding to target proteins, leading to modulation of their activity, which can result in therapeutic effects such as reduced inflammation or bacterial growth inhibition.
Anti-inflammatory Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies reported IC values for COX-2 inhibition around , comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
In vitro studies have demonstrated that 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid possesses antimicrobial properties against various bacterial strains. The presence of halogen substituents enhances its activity by increasing lipophilicity and facilitating membrane penetration, which is essential for antimicrobial efficacy.
Case Studies
- Inflammation Models : A study utilizing carrageenan-induced paw edema in rats showcased that compounds structurally related to 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid significantly reduced swelling compared to controls .
- Antibacterial Efficacy : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, where the compound displayed notable inhibition zones in agar diffusion tests .
Comparative Analysis with Similar Compounds
The biological activity of 5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid can be compared with other halogenated pyridine derivatives:
| Compound | Activity Type | IC_{50 (µM) |
|---|---|---|
| 5-Chloro-2-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid | Anti-inflammatory | Not specified |
| 6-Chloro-5-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid | Antimicrobial | Not specified |
| 5-Bromo-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid | Antiviral | Not specified |
The variations in substituents lead to differences in their binding affinities and overall biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A typical synthesis involves condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization. Key steps include:
- Use of palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to form the (4-chlorophenyl)amino moiety .
- Solvents like DMF or toluene under reflux conditions for cyclization .
- Purification via column chromatography or recrystallization. Yield optimization requires precise control of catalyst loading (5–10 mol%), reaction temperature (80–120°C), and inert atmospheres to prevent side reactions.
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO).
- Infrared Spectroscopy (IR) : Identifies carboxylic acid (-COOH) and amine (-NH) functional groups.
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .
Q. What physicochemical properties are critical for its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The carboxylic acid group confers pH-dependent solubility (soluble in polar aprotic solvents like DMSO at >10 mM). Adjust buffer pH to 7.4 for aqueous compatibility.
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). The chloro substituents may hydrolyze under strongly basic conditions (>pH 10) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors .
- Assay Variability : Replicate assays across multiple cell lines or microbial strains. For example, test Gram-positive vs. Gram-negative bacteria to identify selectivity.
- Structural Analog Comparison : Compare with derivatives like 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid to assess if the (4-chlorophenyl)amino group is essential for activity .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)/XPhos systems for improved coupling efficiency .
- Solvent Optimization : Replace DMF with biodegradable alternatives like cyclopentyl methyl ether (CPME) to enhance sustainability.
- Process Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature gradients) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the (4-chlorophenyl)amino group (e.g., replacing Cl with F or NO) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors.
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) to correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory potency .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Perform kinetic studies (e.g., IC, K) to determine competitive/non-competitive binding modes.
- Molecular Docking : Use X-ray or cryo-EM structures of target proteins (e.g., COX-2) to predict binding poses.
- Metabolic Stability : Assess liver microsome stability to identify potential metabolic hotspots (e.g., oxidation of the pyridine ring) .
Q. How can advanced analytical techniques (e.g., LC-MS/MS) be applied to quantify the compound in complex matrices?
- Methodological Answer :
- LC-MS/MS Method Development : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak symmetry.
- Collision Cross-Section (CCS) Prediction : Use tools like AllCCS to align experimental and predicted CCS values (e.g., 146.7 Ų for [M+H]+) for confident identification .
- Matrix Effects : Validate recovery rates in biological fluids (e.g., plasma) using isotopically labeled internal standards.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from >3 independent studies to identify trends. For example, inconsistent anticancer activity may arise from cell line-specific expression of target proteins.
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence polarization vs. SPR for binding affinity).
- Structural Confirmation : Re-synthesize the compound and verify activity to rule out batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
